4-Bromo-6-cyclobutyl-2-methylpyrimidine
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Overview
Description
4-Bromo-6-cyclobutyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₉H₁₁BrN₂. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 4, a cyclobutyl group at position 6, and a methyl group at position 2. This unique structure imparts specific chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyclobutyl-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclobutyl bromide.
Bromination: The bromination of 2-methylpyrimidine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at position 4 of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-cyclobutyl-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrimidine ring.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in conjunction with phosphine ligands and bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-6-cyclobutyl-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyclobutyl-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyrimidine: Lacks the cyclobutyl group, leading to different chemical properties and reactivity.
6-Cyclobutyl-2-methylpyrimidine: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
4-Chloro-6-cyclobutyl-2-methylpyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity in substitution reactions.
Uniqueness
4-Bromo-6-cyclobutyl-2-methylpyrimidine is unique due to the presence of both the bromine atom and the cyclobutyl group, which impart specific reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-6-cyclobutyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3 |
InChI Key |
QLHHMVSSLSZXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)C2CCC2 |
Origin of Product |
United States |
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